1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is an organic compound that features a fluorinated aromatic ring and a branched aliphatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzene.
Alkylation: The aromatic ring is alkylated using a suitable alkylating agent under controlled conditions to introduce the dimethylpropan-1-amine group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing large reactors to carry out the alkylation process efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification: Using automated systems for purification to ensure consistency and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Materials Science: Utilized in the development of novel materials with unique properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methylphenyl isocyanate
- 5-Fluoro-2-methylphenylhydrazine hydrochloride
Uniqueness
1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, such as the combination of a fluorinated aromatic ring and a branched aliphatic amine
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3 |
InChI Key |
DLELHKLTMRREIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.